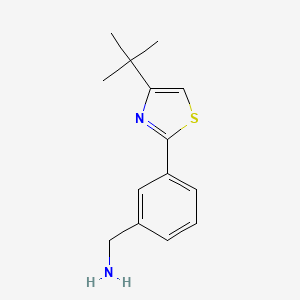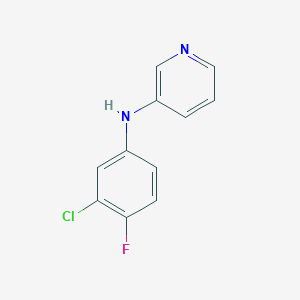
N-(11-trimethoxysilylundecyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-trimethoxysilylundecyl)hydroxylamine is a versatile organosilane compound with the molecular formula C14H33NO4Si. It is known for its ability to act as a coupling agent, enhancing adhesion between organic and inorganic materials. This compound is particularly valuable in surface modification and nanotechnology applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-trimethoxysilylundecyl)hydroxylamine typically involves the reaction of 11-bromoundecyltrimethoxysilane with hydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The general reaction scheme is as follows:
Reactants: 11-bromoundecyltrimethoxysilane and hydroxylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable anhydrous solvent.
Reaction Conditions: The reaction is typically performed at room temperature under a nitrogen atmosphere to avoid moisture.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and solvent flow rate, is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(11-trimethoxysilylundecyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Siloxane polymers or networks.
Wissenschaftliche Forschungsanwendungen
N-(11-trimethoxysilylundecyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-(11-trimethoxysilylundecyl)hydroxylamine involves the formation of covalent bonds between the silane group and various substrates. The trimethoxysilane group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing adhesion and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-(Aminooxy)undecyltrimethoxysilane
- 11-(Amino)undecyltrimethoxysilane
- 11-(Hydroxy)undecyltrimethoxysilane
Uniqueness
N-(11-trimethoxysilylundecyl)hydroxylamine is unique due to its hydroxylamine functional group, which provides additional reactivity compared to similar compounds. This allows for more versatile applications in surface modification and the synthesis of advanced materials.
Eigenschaften
Molekularformel |
C14H33NO4Si |
|---|---|
Molekulargewicht |
307.50 g/mol |
IUPAC-Name |
N-(11-trimethoxysilylundecyl)hydroxylamine |
InChI |
InChI=1S/C14H33NO4Si/c1-17-20(18-2,19-3)14-12-10-8-6-4-5-7-9-11-13-15-16/h15-16H,4-14H2,1-3H3 |
InChI-Schlüssel |
MAMNVCYRYYOMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCCCCCCCCNO)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


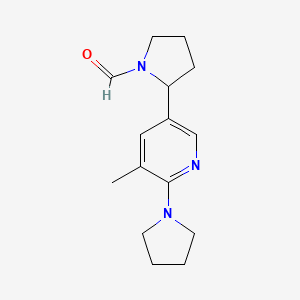
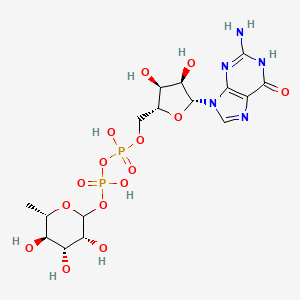


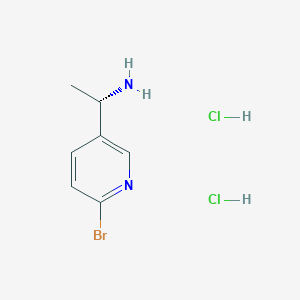
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)


![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
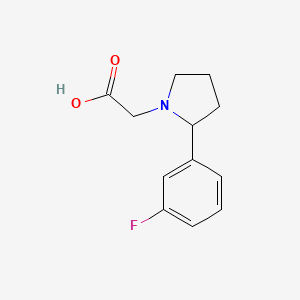
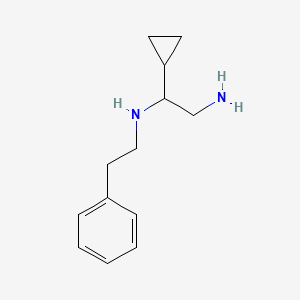
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
